

Spectroscopic Profile of 5-Bromo-2-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-methoxyphenylboronic acid

Cat. No.: B1275055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making it a compound of interest for pharmaceutical and materials science research.^[1] This guide provides a comprehensive overview of its expected spectroscopic data (NMR, IR, MS). As experimentally derived spectra are not widely available in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided to aid researchers in their analytical endeavors.

Chemical Structure and Properties

- Compound Name: **5-Bromo-2-methoxyphenylboronic acid**
- Synonyms: 5-Bromo-2-methoxybenzeneboronic acid, 3-Bromo-6-methoxyphenylboronic acid^[2]
- CAS Number: 89694-45-1^[2]
- Molecular Formula: C₇H₈BBrO₃^[1]

- Molecular Weight: 230.85 g/mol [1][2]
- Appearance: White to light yellow crystalline powder[1]
- Melting Point: 130-135 °C[2]

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **5-Bromo-2-methoxyphenylboronic acid**. These predictions are derived from established principles of spectroscopy and by comparing the structure to similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **5-Bromo-2-methoxyphenylboronic acid** are presented below. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride form (a boroxine), which can lead to broader peaks or the appearance of additional signals in the NMR spectra.

Table 1: Predicted ^1H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.0	s (broad)	2H	B(OH) ₂
~7.6	d	1H	Ar-H (H-6)
~7.5	dd	1H	Ar-H (H-4)
~7.0	d	1H	Ar-H (H-3)
~3.9	s	3H	-OCH ₃

Table 2: Predicted ^{13}C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)	Assignment
~160	Ar-C-OCH ₃
~138	Ar-C-H
~135	Ar-C-H
~120 (broad)	Ar-C-B
~115	Ar-C-Br
~113	Ar-C-H
~56	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands expected for **5-Bromo-2-methoxyphenylboronic acid** are listed below.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibration
3500 - 3200	Strong, Broad	O-H stretch (from B(OH) ₂ and H ₂ O)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (-OCH ₃)
~1600, ~1480	Medium-Strong	Aromatic C=C bending
~1350	Strong	B-O stretch
~1250	Strong	Aryl-O stretch (asymmetric)
~1020	Strong	Aryl-O stretch (symmetric)
~650	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **5-Bromo-2-methoxyphenylboronic acid**, the most characteristic feature will be the isotopic pattern of the molecular ion due to the presence of bromine isotopes (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (relative abundance)	Assignment
230/232 (~1:1)	$[\text{M}]^+$ (Molecular ion)
212/214	$[\text{M} - \text{H}_2\text{O}]^+$
199/201	$[\text{M} - \text{OCH}_3]^+$
151	$[\text{M} - \text{Br}]^+$
136	$[\text{M} - \text{Br} - \text{CH}_3]^+$

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

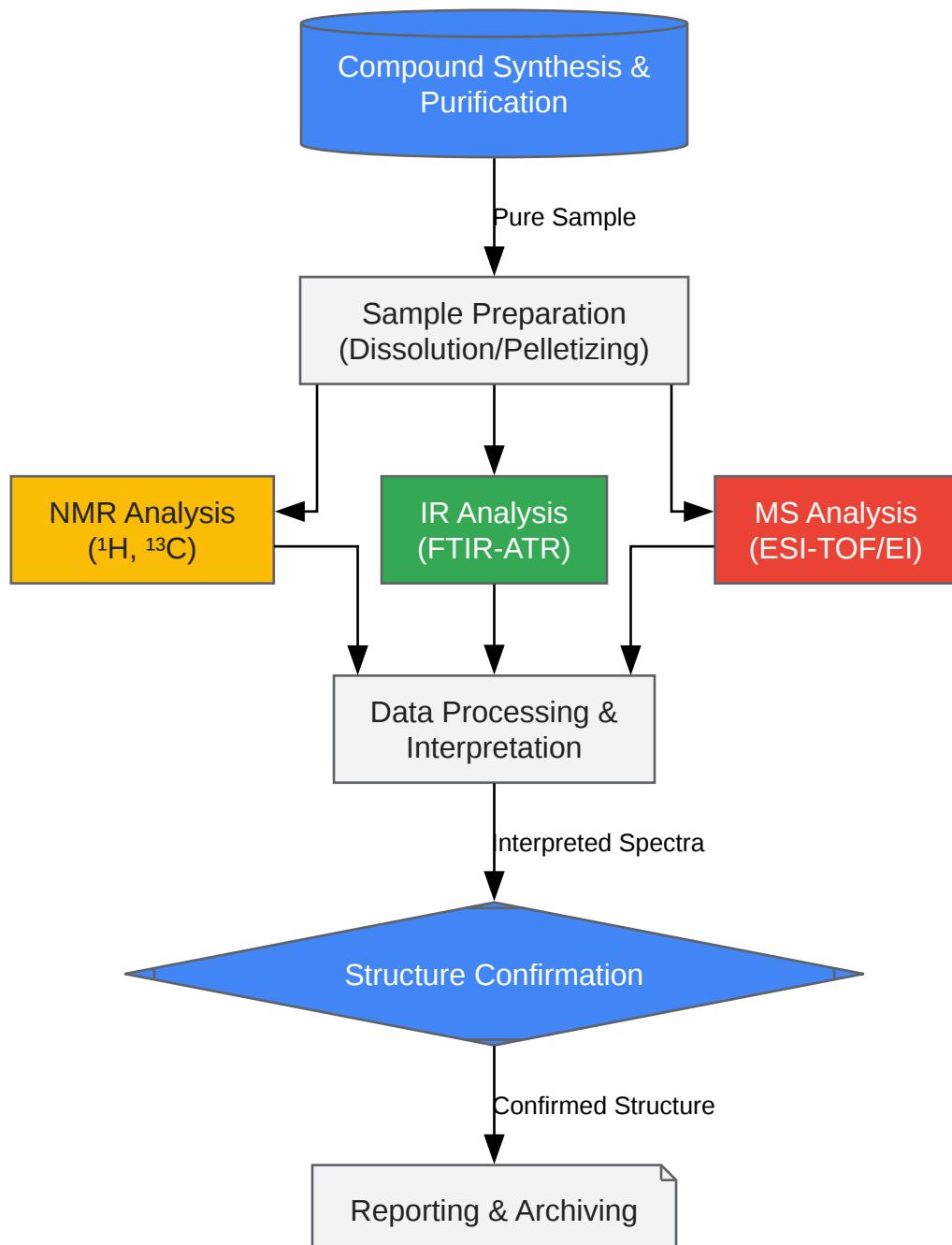
- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Bromo-2-methoxyphenylboronic acid**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for boronic acids as it can help disrupt the formation of boroxine anhydrides.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: DMSO-d₆.
- Temperature: 298 K.
- Pulse Program: Standard single-pulse (' zg30').
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Referencing: Use the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm) as the internal standard.
- ¹³C NMR Acquisition:
 - Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.
 - Solvent: DMSO-d₆.
 - Temperature: 298 K.
 - Pulse Program: Proton-decoupled pulse program (e.g., ' zgpg30').
 - Number of Scans: ≥ 1024 scans (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2-5 seconds.
 - Referencing: Use the solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm) as the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **5-Bromo-2-methoxyphenylboronic acid** powder directly onto the ATR crystal.

- Apply firm pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
- IR Spectrum Acquisition:
 - Instrument: FTIR spectrometer with a universal ATR accessory.
 - Mode: Transmittance or Absorbance.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.


Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
 - The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- Data Acquisition (using Electrospray Ionization - ESI as an example):
 - Instrument: A mass spectrometer equipped with an ESI source (e.g., TOF or Quadrupole).
 - Ionization Mode: Positive or Negative ion mode.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.

- Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **5-Bromo-2-methoxyphenylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-ブロモ-2-メトキシフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-methoxyphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275055#spectroscopic-data-nmr-ir-ms-for-5-bromo-2-methoxyphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com